4,4'-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine
Description
Properties
CAS No. |
6628-96-2 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(1,3-dimethyl-5-pyridin-4-yl-2H-imidazol-4-yl)pyridine |
InChI |
InChI=1S/C15H16N4/c1-18-11-19(2)15(13-5-9-17-10-6-13)14(18)12-3-7-16-8-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
UMUUHYNCVCOFSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=C1C2=CC=NC=C2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Amino Protection with Triphenylchloromethane
Ethyl imidazole-4-carboxylate reacts with triphenylchloromethane (TrCl) in dichloromethane (DCM) under basic conditions (triethylamine) to form 1-trityl-1H-imidazole-4-carboxylate. Key parameters include:
-
Molar ratio : 1:1.1–1.3 (imidazole derivative : TrCl)
-
Temperature : 25–30°C
-
Solvent : DCM
This step ensures selective protection of the imidazole nitrogen, preventing unwanted side reactions during subsequent transformations.
Hydrolysis and Carboxylic Acid Formation
The ethyl ester group in 1-trityl-1H-imidazole-4-carboxylate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid.
Reaction Conditions
-
Base : Sodium carbonate (3 M)
-
Solvent : Methanol/tetrahydrofuran (THF) mixture
-
Temperature : 10–20°C
-
Workup : Acidification with HCl (2 M) to pH 5–6 precipitates the product.
This step achieves near-quantitative conversion (98% yield) with high purity (96% HPLC), critical for downstream coupling reactions.
Coupling with Pyridine Derivatives
The final assembly of the dipyridine structure likely involves Ullmann-type coupling or nucleophilic aromatic substitution. While explicit data for 4,4'-(1,3-dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine is unavailable, analogous reactions in demonstrate the feasibility of aryl-imidazole bond formation.
Proposed Coupling Strategy
-
Activation : Convert 1-trityl-1H-imidazole-4-carboxylic acid to a reactive acyl chloride using thionyl chloride (SOCl₂).
-
Nucleophilic Substitution : React with 4-aminopyridine under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C.
-
Deprotection : Remove the trityl group via acidic hydrolysis (HCl/MeOH).
Critical Parameters:
-
Molar ratio : 1:2 (imidazole : pyridine derivative)
-
Catalyst : CuI for Ullmann coupling (if applicable)
-
Solvent : DMF or DMSO
-
Temperature : 100–120°C for 12–24 hours
Purification and Characterization
Crude products are typically purified via recrystallization or column chromatography. Key analytical data from and include:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 252.3143 g/mol | MS | |
| Purity | 90–98% | HPLC | |
| Appearance | Pale yellow solid | Visual |
Optimization Challenges and Solutions
Byproduct Formation During Coupling
Excess pyridine derivatives may lead to di-substituted byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Recent studies have highlighted the potential of 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine as an antioxidant. Research indicates that derivatives of imidazole compounds can act as radical scavengers and possess anti-inflammatory properties. These characteristics are crucial in developing treatments for conditions related to oxidative stress and inflammation .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that imidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the modulation of signaling pathways such as PI3K/Akt has been observed with related compounds . This makes 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine a candidate for further exploration in cancer therapy.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine into polymer matrices has shown promising results. It can enhance the thermal stability and mechanical properties of polymers due to its rigid structure and ability to form strong intermolecular interactions. This property is beneficial for developing high-performance materials used in various industrial applications .
Conductive Materials
The compound's ability to form charge-transfer complexes makes it suitable for applications in electronic materials. Research has demonstrated that imidazole derivatives can improve the conductivity of polymer blends when used as dopants or cross-linking agents . This application is particularly relevant in the development of organic electronic devices.
Catalysis Applications
Organocatalysis
4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine has been explored as a potential organocatalyst in various organic reactions. Its basicity and nucleophilicity allow it to facilitate reactions such as Michael additions and aldol reactions effectively. The ability to promote these reactions under mild conditions makes it an attractive option for green chemistry initiatives .
Case Study 1: Antioxidant Activity
A study published in Nature evaluated the antioxidant capabilities of several imidazole derivatives. The findings indicated that compounds similar to 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine exhibited significant inhibition of lipid peroxidation at low concentrations (0.01 mmol/kg), demonstrating their potential therapeutic use against oxidative stress-related diseases .
Case Study 2: Polymer Enhancement
Research conducted at a leading polymer institute explored the incorporation of imidazole-based compounds into polyvinyl chloride (PVC). The results showed improved tensile strength and thermal stability compared to standard PVC formulations without additives. This enhancement suggests potential applications in durable consumer products .
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Derivatives
Compounds such as 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine () share the imidazo-pyridine core but lack the dihydroimidazole and dimethyl substituents. Key differences include:
- Biological Activity: Imidazo[4,5-b]pyridine derivatives exhibit antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL (, Table 3) .
- Synthetic Routes : These derivatives are synthesized via base-mediated C–N coupling in DMF, a method adaptable to the target compound by substituting appropriate precursors .
Bipyridine Derivatives
4,4'-Bipyridine () and 4,4'-Dibromo-2,2'-bipyridine () lack the imidazole bridge but share the bipyridine framework. Comparisons include:
- Electronic Properties : The imidazole linker in the target compound introduces electron-rich regions, contrasting with the electron-deficient brominated bipyridines used in organic photovoltaics .
- Coordination Chemistry : Bipyridines are classic ligands for metal-organic frameworks (MOFs). The target’s imidazole may enable unique coordination modes, though this remains unexplored .
Pyridine-Linked Heterocycles
4,4'-(1H-Pyrazole-3,5-diyl)dipyridine () and triazole analogs (–17) highlight the impact of heterocycle choice:
- Stability : Triazoles are more chemically stable than imidazoles under acidic conditions, which may influence synthetic scalability .
Research Findings and Hypotheses
- Pharmacological Potential: The antimicrobial efficacy of imidazo[4,5-b]pyridines () and the antihypertensive activity of dihydroimidazoles () suggest the target compound could be optimized for dual therapeutic action .
- Material Science: The bipyridine backbone, combined with the imidazole linker, may enable novel MOF architectures with tunable porosity, though this requires experimental validation .
Biological Activity
4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and experimental findings.
- Chemical Formula : C12H14N4
- Molecular Weight : 218.27 g/mol
- IUPAC Name : 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine
Anticancer Activity
Recent studies have explored the anticancer potential of 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine against various cancer cell lines.
Case Study: MDA-MB-231 Breast Cancer Cells
A significant study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated that the compound exhibited a time-dependent decrease in cell viability:
| Compound | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine | 15.2 | 24 |
| 5-Fluorouracil (Control) | 12.5 | 24 |
The compound was observed to induce apoptosis and necrosis in a dose-dependent manner. Flow cytometry analysis revealed that treatment with the compound increased the late apoptotic cell population significantly compared to untreated controls .
The mechanism by which 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine exerts its anticancer effects involves cell cycle arrest at the G2/M phase. This was evidenced by a substantial accumulation of cells in this phase following treatment:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 60 | 30 |
| S | 25 | 20 |
| G2/M | 15 | 50 |
These results suggest that the compound may interfere with DNA synthesis or repair mechanisms during the cell cycle .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity against various pathogens.
Antibacterial Studies
The antibacterial efficacy of 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Bacillus subtilis | 15 |
The results indicated that the compound exhibited moderate antibacterial activity with a notable effect against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for 4,4'-(1,3-Dimethyl-2,3-dihydro-1H-imidazole-4,5-diyl)dipyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Imidazole core formation : Condensation of substituted diamines with carbonyl derivatives under reflux in polar solvents (e.g., ethanol or acetonitrile) .
- Pyridine coupling : Suzuki-Miyaura or Ullmann cross-coupling reactions to attach pyridine rings to the imidazole core, requiring palladium catalysts and controlled inert atmospheres .
- Methylation : Selective alkylation at the 1- and 3-positions of the imidazole using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Optimization strategies : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature, solvent polarity, and catalyst loading to improve yield and purity.
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bonding patterns. Use SHELX programs (e.g., SHELXL) for refinement and validation .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and aromatic pyridine signals (δ ~7.5–8.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Elemental analysis : Validate empirical formula compliance (e.g., C, H, N content).
Advanced Research Questions
Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs) for sensor applications?
- MOF design : The pyridine moieties act as linkers, coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. The imidazole core enhances stability through π-π stacking .
- Sensor functionalization : Modify the compound with electroactive groups (e.g., nitrobenzyl) for covalent immobilization on electrode surfaces via diazonium chemistry. Optimize grafting using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) .
- Selectivity studies : Test gas adsorption (e.g., CO₂, H₂O) or analyte detection (e.g., H₂O₂) using quartz crystal microbalance (QCM) or voltammetric techniques .
Q. What methodologies are effective for studying its biological interactions, such as protein binding or ion channel modulation?
- Calcium release assays : Use skeletal muscle sarcoplasmic reticulum (SR) vesicles to test effects on ryanodine receptor (RyR) activity. Compare with analogs (e.g., DHBP) to assess specificity, as 4,4'-dipyridine derivatives may lack direct RyR effects .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) and affinity (KD) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can crystallographic data inconsistencies (e.g., disorder in methyl groups) be resolved during structural refinement?
- SHELX refinement : Apply restraints (e.g., DFIX, SIMU) to manage thermal motion or positional disorder in the imidazole-methyl groups. Validate using R-factor convergence and difference density maps .
- Twinned data handling : For challenging datasets (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Q. What strategies address contradictions in bioactivity data (e.g., conflicting reports on calcium modulation)?
- Dose-response validation : Test a wide concentration range (e.g., 1 nM–1 mM) to identify threshold effects.
- Control experiments : Use knockout cell lines or competitive inhibitors (e.g., ruthenium red for RyR) to isolate compound-specific activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenated pyridines) to probe structure-activity relationships (SAR) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
